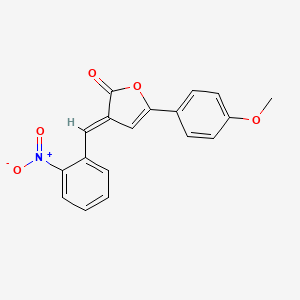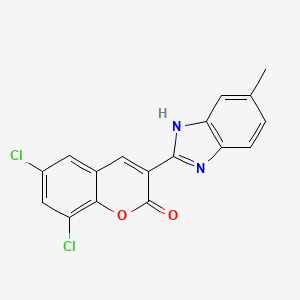
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as Aurones, is a class of organic compounds that are widely used in scientific research. These compounds have unique chemical and physical properties that make them useful in various applications. Aurones are synthesized by a variety of methods, and their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed that 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone exert their biological activities by interacting with various cellular targets, including enzymes, ion channels, and receptors. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and cyclooxygenase-2. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to bind to several receptors, including estrogen receptors and cannabinoid receptors.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have a wide range of biochemical and physiological effects. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing oxidative stress.
实验室实验的优点和局限性
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have several advantages for use in lab experiments. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone are easy to synthesize, and they have a high degree of chemical stability. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have a wide range of biological activities, and they can be easily modified to improve their potency and selectivity. However, 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone also have some limitations for use in lab experiments. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be difficult to purify, and they can be toxic to cells at high concentrations. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can also have low solubility in water, which can limit their use in certain applications.
未来方向
There are several future directions for research on 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One direction is the development of Aurone-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the use of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone as probes for the study of cellular targets, including enzymes, ion channels, and receptors. A third direction is the modification of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone to improve their pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Finally, the development of new synthetic methods for 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone could lead to the discovery of new Aurone derivatives with unique biological activities.
合成方法
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized by a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. This reaction involves the condensation of an aryl aldehyde and an aryl ketone in the presence of a base catalyst. The aldol condensation reaction is a similar reaction that involves the condensation of an aldehyde and a ketone. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an aryl boronic acid.
科学研究应用
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been extensively used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have also been shown to have potential as enzyme inhibitors, ion channel modulators, and receptor agonists and antagonists. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been used as lead compounds in drug discovery and development, and several Aurone-based drugs are currently in clinical trials.
属性
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-15-8-6-12(7-9-15)17-11-14(18(20)24-17)10-13-4-2-3-5-16(13)19(21)22/h2-11H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXKSZFFEWOAOF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)
![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
